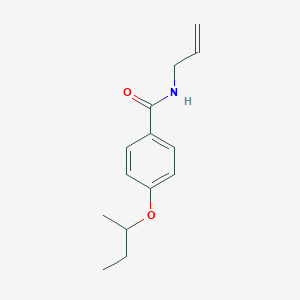![molecular formula C18H20N2O2 B268339 N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B268339.png)
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide, commonly known as NMS-873, is a small molecule inhibitor that has been found to selectively target the ATPase activity of the p97 protein. The p97 protein is a key regulator of cellular protein homeostasis and has been implicated in multiple cellular processes, including DNA repair, autophagy, and protein degradation.
Mechanism of Action
NMS-873 targets the ATPase activity of the p97 protein, which is responsible for the extraction of misfolded and aggregated proteins from the endoplasmic reticulum (ER). By inhibiting this activity, NMS-873 can cause the accumulation of ubiquitinated proteins and induce ER stress, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that NMS-873 can induce ER stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, NMS-873 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of NMS-873 is its specificity for p97, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of NMS-873 is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
For research on NMS-873 include further studies on its potential therapeutic applications in cancer and neurodegenerative diseases, as well as the development of more potent analogs of the compound. Additionally, studies on the mechanism of action of NMS-873 may provide insights into the role of p97 in cellular processes and potential therapeutic targets for other diseases.
Synthesis Methods
The synthesis of NMS-873 involves a multistep process that begins with the reaction of 3-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-3-aminobenzamide to produce N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide. The final product is then purified by column chromatography.
Scientific Research Applications
NMS-873 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. Studies have shown that NMS-873 can selectively inhibit the ATPase activity of p97, leading to the accumulation of ubiquitinated proteins and induction of ER stress. This can ultimately lead to cell death in cancer cells, making NMS-873 a promising candidate for cancer therapy.
properties
Product Name |
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-5-9-16(11-15)20-18(22)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
OBXQJKLXJNGZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)